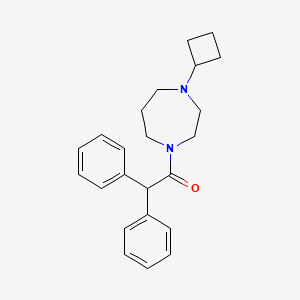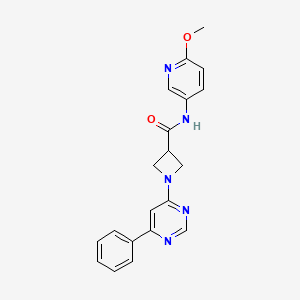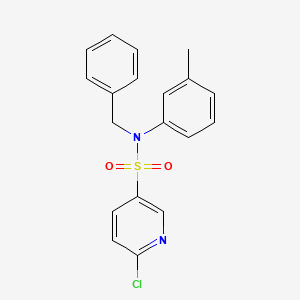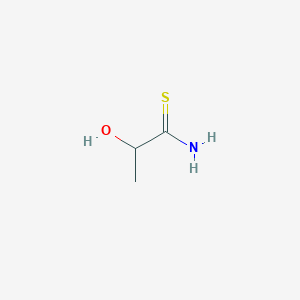
2-Hydroxypropanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Pharmacokinetic Studies : A study by Guan et al. (2014) developed a sensitive UHPLC-MS/MS method for quantifying 2-(2-hydroxypropanamido) benzoic acid (HPABA) in rat plasma, demonstrating its application in pharmacokinetic studies. This method was successfully applied to assess the pharmacokinetics of HPABA in rats, providing insights into its linear pharmacokinetic properties and bioavailability (Guan et al., 2014).
Synthesis of Chiral Compounds : Hajji et al. (2002) explored the reactivity of a compound closely related to 2-Hydroxypropanethioamide, specifically N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles. Their research led to the chemoselective synthesis of hexahydro-4-pyrimidinones and oxazolidines, indicating potential applications in the synthesis of chiral compounds (Hajji et al., 2002).
In Vitro Antiviral Activity : Yao et al. (2020) investigated hydroxychloroquine, a derivative of chloroquine that shares a mechanism of action with 2-Hydroxypropanethioamide, for its potential use in treating SARS-CoV-2. This study highlighted the immunomodulatory effect of hydroxychloroquine, which may be useful in controlling cytokine storms in critically ill SARS-CoV-2 infected patients (Yao et al., 2020).
Tissue Distribution and Excretion Study : Zhang et al. (2017) applied an UHPLC-MS/MS method to study the tissue distribution and excretion of 2-(2-Hydroxypropanamido) benzoic acid in rats. This study provided insights into how HPABA is distributed in various tissues and its excretion patterns, which are crucial for understanding the pharmacological effects of similar compounds (Zhang et al., 2017).
Fluorescence Spectroscopy Studies : Niemczynowicz et al. (2020) conducted fluorescence spectroscopy studies on 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3), a compound similar to 2-Hydroxypropanethioamide, in various solutions. Their findings on fluorescence effects induced by the ESIPT process offer potential applications in the development of fluorescence-based sensors and imaging agents (Niemczynowicz et al., 2020).
Degradation Kinetics in Aqueous Solutions : Zhang et al. (2015) explored the degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions, providing essential data for understanding the stability and shelf life of such compounds (Zhang et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-hydroxypropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNZHNRBDNCHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropanethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

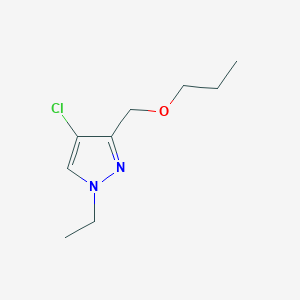
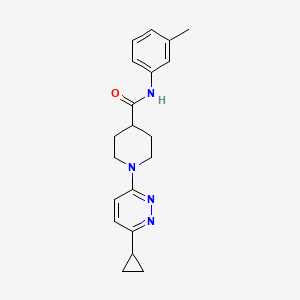
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
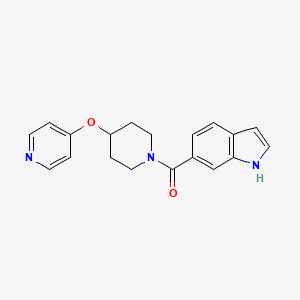
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2451982.png)
